(2S,4R)-2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylic Acid
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Overview
Description
(2S,4R)-2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylic acid is a chiral compound featuring a trifluoromethyl group attached to a thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylic acid typically involves the following steps:
Formation of the Thiazolidine Ring: This can be achieved through the reaction of a cysteine derivative with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, (2S,4R)-2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its chiral nature and functional groups make it a candidate for enzyme inhibition studies and as a ligand in receptor binding assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its trifluoromethyl group can enhance the thermal and chemical stability of polymers and other materials.
Mechanism of Action
The mechanism by which (2S,4R)-2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the thiazolidine ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-2-(methyl)-1,3-thiazolidine-4-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
(2S,4R)-2-(trifluoromethyl)-1,3-oxazolidine-4-carboxylic acid: Contains an oxazolidine ring instead of a thiazolidine ring, leading to variations in reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in (2S,4R)-2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylic acid imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to molecular targets. These characteristics distinguish it from other similar compounds and make it a valuable molecule in various fields of research and industry.
Properties
IUPAC Name |
(2S,4R)-2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NO2S/c6-5(7,8)4-9-2(1-12-4)3(10)11/h2,4,9H,1H2,(H,10,11)/t2-,4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKBKOHUPXFCJI-OKKQSCSOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N[C@@H](S1)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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